molecular formula C15H10FNO B1438981 6-Fluoro-3-phenyl-2-quinolinol CAS No. 1031928-37-6

6-Fluoro-3-phenyl-2-quinolinol

Cat. No. B1438981
M. Wt: 239.24 g/mol
InChI Key: GHLQAZCROBIELY-UHFFFAOYSA-N
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Description

6-Fluoro-3-phenyl-2-quinolinol is a biochemical used for proteomics research . Its molecular formula is C15H10FNO and its molecular weight is 239.24 .


Synthesis Analysis

The synthesis of quinoline derivatives, such as 6-Fluoro-3-phenyl-2-quinolinol, has been achieved through various methods. These include classical methods of synthesizing the primary quinoline derivatives and efficient methods that reduce reaction time with increased yield . The metal nanoparticle-catalyzed reaction also serves as a potent and effective technique for the synthesis of quinoline with excellent atom efficiency .


Molecular Structure Analysis

The molecular structure of 6-Fluoro-3-phenyl-2-quinolinol consists of a quinoline core with a fluorine atom at the 6th position and a phenyl group at the 3rd position .


Chemical Reactions Analysis

The chemistry of fluorinated quinolines, like 6-Fluoro-3-phenyl-2-quinolinol, involves a variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Fluoro-3-phenyl-2-quinolinol include its molecular formula (C15H10FNO) and molecular weight (239.24) . More specific properties such as density, melting point, and boiling point were not found in the search results.

Scientific Research Applications

6-Fluoro-3-phenyl-2-quinolinol is a type of fluorinated quinoline . Fluorinated quinolines have been the subject of numerous research studies due to their unique properties and potential practical applications .

  • Summary of Application : Fluorinated quinolines, including 6-Fluoro-3-phenyl-2-quinolinol, are often used in the development of new pharmaceuticals . They have been found to exhibit antibacterial, antineoplastic, and antiviral activities .
  • Methods of Application : The synthesis of fluorinated quinolines involves a variety of methods, including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .
  • Results or Outcomes : The incorporation of a fluorine atom into azaaromatics is known to enhance the biological activity of fluorinated compounds . For example, the quinoline skeleton has been used for a long time as a basic structure for the search of synthetic antimalarial drugs .
    • Summary of Application : Some fluorinated quinolines have found application in agriculture .
    • Methods of Application : These compounds might be used as pesticides or fungicides, given their antibacterial and antifungal properties .
    • Results or Outcomes : The use of these compounds in agriculture could potentially lead to improved crop yields and the control of harmful pests or diseases .
    • Summary of Application : Fluorinated quinolines are also used as components for liquid crystals .
    • Methods of Application : In the field of material science, these compounds might be used in the manufacture of liquid crystal displays (LCDs) or other optoelectronic devices .
    • Results or Outcomes : The use of fluorinated quinolines in these applications could potentially lead to improved display performance, energy efficiency, or device lifespan .
    • Summary of Application : A number of fluorinated quinolines, including 6-Fluoro-3-phenyl-2-quinolinol, have found application as components for liquid crystals .
    • Methods of Application : In the field of material science, these compounds might be used in the manufacture of liquid crystal displays (LCDs) or other optoelectronic devices .
    • Results or Outcomes : The use of fluorinated quinolines in these applications could potentially lead to improved display performance, energy efficiency, or device lifespan .
    • Summary of Application : Cyanine dyes based on quinolines also make a considerable share in commercial production .
    • Methods of Application : In the field of dye chemistry, these compounds might be used in the manufacture of various types of dyes .
    • Results or Outcomes : The use of fluorinated quinolines in these applications could potentially lead to the development of new types of dyes with unique properties .

Future Directions

The future directions of research on 6-Fluoro-3-phenyl-2-quinolinol and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and potential applications in proteomics research .

properties

IUPAC Name

6-fluoro-3-phenyl-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO/c16-12-6-7-14-11(8-12)9-13(15(18)17-14)10-4-2-1-3-5-10/h1-9H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHLQAZCROBIELY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=CC(=C3)F)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60653637
Record name 6-Fluoro-3-phenylquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-3-phenyl-2-quinolinol

CAS RN

1031928-37-6
Record name 6-Fluoro-3-phenyl-2(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1031928-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoro-3-phenylquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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